2-(5-Chloro-2-nitrophenoxy)-ethylamine
Overview
Description
2-(5-Chloro-2-nitrophenoxy)-ethylamine is an organic compound characterized by the presence of a chloro and nitro group attached to a phenoxy ring, which is further connected to an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-nitrophenoxy)-ethylamine typically involves the following steps:
Nitration: The starting material, 2-chlorophenol, undergoes nitration to introduce a nitro group at the ortho position relative to the hydroxyl group.
Etherification: The nitrated product is then subjected to etherification with ethylene oxide to form 2-(5-chloro-2-nitrophenoxy)ethanol.
Amination: Finally, the ethanol derivative is aminated using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and etherification, and high-pressure reactors for the amination step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-nitrophenoxy)-ethylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation: The ethylamine chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium thiolate or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 2-(5-Amino-2-nitrophenoxy)-ethylamine.
Substitution: 2-(5-Chloro-2-nitrophenoxy)-ethylthiol or this compound derivatives.
Oxidation: 2-(5-Chloro-2-nitrophenoxy)-acetaldehyde or 2-(5-Chloro-2-nitrophenoxy)-acetic acid.
Scientific Research Applications
2-(5-Chloro-2-nitrophenoxy)-ethylamine has several applications in scientific research:
Pharmaceutical Research: It serves as a building block for the synthesis of various pharmaceutical compounds, including potential anticancer agents.
Chemical Research: It is used in the synthesis of complex organic molecules and as an intermediate in the preparation of dyes and pigments.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-nitrophenoxy)-ethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or ion channels.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-nitrophenoxy)-ethanol: Similar structure but lacks the ethylamine chain.
2-(5-Chloro-2-nitrophenoxy)-acetic acid: Contains a carboxylic acid group instead of an ethylamine chain.
5-Chloro-2-nitroaniline: Lacks the ethylamine and phenoxy groups.
Uniqueness
2-(5-Chloro-2-nitrophenoxy)-ethylamine is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of various compounds.
Properties
IUPAC Name |
2-(5-chloro-2-nitrophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-6-1-2-7(11(12)13)8(5-6)14-4-3-10/h1-2,5H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNXKXNSPJQYMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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